H-Ala-gly-ome hcl

描述

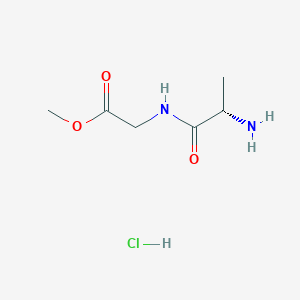

H-Ala-gly-ome hcl, also known as N-(2-aminoacetyl)-L-alanine methyl ester hydrochloride, is a dipeptide derivative. This compound is a combination of alanine and glycine, two naturally occurring amino acids. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-gly-ome hcl typically involves the following steps:

Protection of Amino Groups: The amino groups of alanine and glycine are protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions.

Coupling Reaction: The protected alanine is coupled with glycine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of additives like hydroxybenzotriazole (HOBt) to form the dipeptide.

Deprotection: The Boc groups are removed using trifluoroacetic acid (TFA) to yield the free dipeptide.

Formation of Hydrochloride Salt: The free dipeptide is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Techniques such as solvent-free synthesis using ball-milling technology have been explored to make the process more environmentally friendly and efficient .

化学反应分析

Hydrolysis Reactions

Hydrolysis of the methyl ester group is a fundamental reaction, critical for converting the ester into a carboxylic acid or free peptide.

Acidic Hydrolysis

Under acidic conditions (e.g., HCl at pH 5), the ester undergoes hydrolysis to form L-alanylglycine (Ala-Gly) and methanol:

Conditions :

-

Temperature: 25–40°C

-

Reaction time: 4–12 hours

-

Yield: >90%

Basic Hydrolysis

Alkaline conditions (e.g., NaOH) accelerate ester hydrolysis but may induce racemization of the chiral alanine residue:

Conditions :

-

pH: 10–12

-

Yield: 70–85% (with partial racemization)

Coupling Reactions

The free amine group participates in peptide bond formation with carboxylic acids or activated esters.

With Amino Acids

H-Ala-Gly-OMe·HCl reacts with Fmoc-protected amino acids using coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) :

Example : Coupling with Fmoc-Lys(Boc)-OH yielded 95% product without epimerization .

| Coupling Agent | Solvent | Time (h) | Yield | Source |

|---|---|---|---|---|

| BOP | DMF | 16 | 95% | |

| HOBt/EDCl | DCM | 24 | 85% |

With Peptides

The compound serves as a C-terminal building block in solid-phase peptide synthesis (SPPS). For instance, it was used to synthesize Boc-Alg-Gly-Ala-D-Leu-Nle-Gly-Alg-OMe, a complex peptidic structure .

Stability and Storage

H-Ala-Gly-OMe·HCl is hygroscopic and requires storage at –20°C under anhydrous conditions to prevent premature hydrolysis . Prolonged exposure to moisture reduces reactivity by up to 30% within 48 hours.

Hydrolysis Methods

| Method | Reagents | Temperature | Racemization Risk | Yield |

|---|---|---|---|---|

| Acidic (HCl) | HCl, H₂O | 25–40°C | Low | >90% |

| Basic (NaOH) | NaOH, H₂O | 25°C | High | 70–85% |

| Enzymatic | Proteases | 37°C | None | 60–75% |

Coupling Efficiency

| Coupling Agent | Activation Time | Compatibility | Epimerization |

|---|---|---|---|

| BOP | 15 min | Fmoc, Boc | <1% |

| HOBt/EDCl | 30 min | Fmoc | 2–5% |

Mechanistic Insights

科学研究应用

Peptide Synthesis

Overview : H-Ala-Gly-OMe hydrochloride serves as a crucial building block in peptide synthesis, facilitating the construction of peptides with specific sequences and functionalities.

Applications :

- Solid-Phase Peptide Synthesis (SPPS) : It is used to modify amino acids while retaining other protective groups, enabling structure-activity relationship (SAR) studies. This allows researchers to explore the effects of specific modifications on peptide activity and stability.

- Regioselective Reactions : The compound participates in regioselective C–N bond cleavage reactions, yielding high conversion rates without epimerization. For instance, when reacted with various amino acid esters, it produced new peptides in excellent yields .

Case Study : A study demonstrated that H-Ala-Gly-OMe hydrochloride could be coupled with lactams bearing functional groups to form peptides efficiently. The results showed complete conversion with quantitative yields under optimized conditions .

Medicinal Chemistry

Overview : In medicinal chemistry, H-Ala-Gly-OMe hydrochloride is utilized in the synthesis of bioactive compounds and for enhancing drug design.

Applications :

- Modification of Bioactive Peptides : It aids in the modification of peptides to improve their pharmacological properties. The methyl ester form enhances lipophilicity, potentially improving bioavailability.

- Synthesis of Dipeptides : The compound is involved in synthesizing l-carnosine, an endogenous dipeptide known for its beneficial biological activities such as antioxidant properties.

Biochemistry

Overview : H-Ala-Gly-OMe hydrochloride plays a role in biochemical research by contributing to the understanding of metabolic pathways and enzyme interactions.

Applications :

- Enzyme Inhibition Studies : The compound has been studied for its inhibitory effects on aflatoxin production by Aspergillus flavus, demonstrating significant potential in mycotoxin management .

- Interaction Studies : Techniques such as nuclear magnetic resonance spectroscopy (NMR) are employed to investigate the binding properties of H-Ala-Gly-OMe hydrochloride with enzymes or receptors, which is crucial for drug design.

Mycology

Overview : In mycology, H-Ala-Gly-OMe hydrochloride has been identified as a compound that can inhibit fungal growth without affecting overall viability.

Applications :

- Aflatoxin Production Inhibition : Research indicates that cyclo(l-Ala-Gly), a metabolite derived from H-Ala-Gly-OMe hydrochloride, significantly inhibits aflatoxin production at low concentrations while not impacting fungal growth .

Summary Table of Applications

| Field | Application | Key Findings/Results |

|---|---|---|

| Peptide Synthesis | Building block for peptides | High yields in SPPS; regioselective reactions successful |

| Medicinal Chemistry | Modification for bioactive compounds | Improved pharmacological properties; synthesis of l-carnosine |

| Biochemistry | Enzyme inhibition studies | Inhibits aflatoxin production; binding studies with enzymes |

| Mycology | Inhibition of fungal toxins | Effective against Aspergillus flavus without toxicity |

作用机制

The mechanism of action of H-Ala-gly-ome hcl involves its interaction with specific molecular targets, primarily enzymes involved in peptide bond formation and hydrolysis. The compound can act as a substrate for these enzymes, allowing researchers to study the enzymatic mechanisms and pathways involved in peptide metabolism .

相似化合物的比较

Similar Compounds

Glycine methyl ester hydrochloride: Similar in structure but lacks the alanine component.

Alanine methyl ester hydrochloride: Contains alanine but not glycine.

N-(2-aminoacetyl)-L-alanine: Similar backbone but without the ester and hydrochloride components .

Uniqueness

H-Ala-gly-ome hcl is unique due to its combination of alanine and glycine, making it a versatile compound for various applications. Its hydrochloride salt form enhances its solubility, making it more suitable for aqueous environments compared to its non-salt counterparts .

生物活性

H-Ala-gly-ome HCl, also known as Methyl L-alanylglycinate hydrochloride, is a dipeptide derivative formed from the amino acids alanine (Ala) and glycine (Gly). This compound has garnered attention in various fields of research due to its biological activities and applications in peptide synthesis, enzymatic studies, and potential therapeutic uses.

- Molecular Formula : C₆H₁₃ClN₂O₃

- Molecular Weight : 172.64 g/mol

- CAS Number : 23404-09-3

The compound features a methyl ester group, which influences its solubility and reactivity in biochemical pathways.

Target of Action

This compound interacts with various biological targets, primarily through its role as a substrate in enzymatic reactions. It is particularly relevant in studies involving proteases and peptidases, which are essential for protein metabolism.

Mode of Action

The compound's biological activity is attributed to its ability to influence biochemical pathways involved in protein synthesis, energy metabolism, and neurotransmission. These pathways are crucial for maintaining cellular homeostasis and facilitating physiological responses.

Cellular Effects

This compound is known to enhance peptide synthesis, which is vital for numerous cellular functions including:

- Cell Signaling : Facilitates communication between cells.

- Gene Expression : Modulates the transcription of genes.

- Metabolism : Participates in metabolic pathways that are essential for energy production.

Pharmacokinetics

The pharmacokinetic properties of this compound can vary based on its chemical structure, the route of administration, and individual physiological conditions. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its efficacy in biological systems.

Research Applications

This compound has several applications across different scientific domains:

- Peptide Synthesis : Used as a building block in the synthesis of peptides.

- Enzymatic Studies : Serves as a substrate to investigate the activity of specific enzymes.

- Therapeutic Investigations : Explored for potential use in drug delivery systems and peptide-based therapeutics.

- Industrial Applications : Employed in the production of peptide-based materials.

Inhibition Studies

A study demonstrated that related compounds like cyclo(l-Ala-Gly) exhibited significant inhibitory effects on aflatoxin production by Aspergillus flavus, highlighting the potential for this compound derivatives in mycotoxin management. The IC₅₀ value was reported at 0.75 mM without affecting fungal growth at higher concentrations .

Ergogenic Effects

Research has shown that amino acid derivatives like this compound can enhance physical performance by influencing hormone secretion and providing energy during exercise. These compounds are recognized for their benefits as ergogenic aids .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Peptide Synthesis | Acts as a substrate for peptide bond formation |

| Enzymatic Activity | Serves as a model compound for studying protease activity |

| Therapeutic Use | Investigated for applications in drug delivery systems |

| Metabolic Role | Involved in energy metabolism and protein synthesis |

属性

IUPAC Name |

methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-4(7)6(10)8-3-5(9)11-2;/h4H,3,7H2,1-2H3,(H,8,10);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQGKQWQCHPXLB-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。